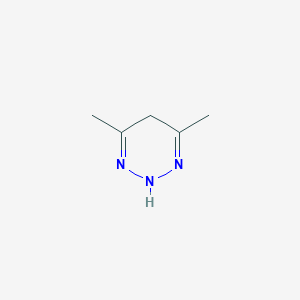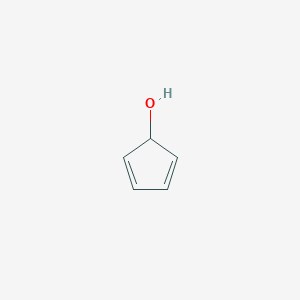![molecular formula C15H7Cl6NO3 B14434363 1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 75363-80-3](/img/structure/B14434363.png)
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, under controlled temperature and pressure conditions. Industrial production methods may involve large-scale chlorination reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorinated tricyclic framework can be reduced to form less chlorinated analogs.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated tricyclic structures into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexachlorinated tricyclic framework and hydroxyphenyl group enable it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can be compared with other similar compounds, such as:
1,7,8,9,10,10-Hexachloro-4-methoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Differing by the presence of a methoxy group instead of a hydroxyphenyl group.
Hexachloropropene: A simpler chlorinated compound with different structural and reactivity characteristics.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: Known for its use in polymer chemistry and as a precursor for other complex molecules.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
75363-80-3 |
|---|---|
Formule moléculaire |
C15H7Cl6NO3 |
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
1,7,8,9,10,10-hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H7Cl6NO3/c16-9-10(17)14(19)8-7(13(9,18)15(14,20)21)11(24)22(12(8)25)5-1-3-6(23)4-2-5/h1-4,7-8,23H |
Clé InChI |
DLDZDCYAAKJJNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
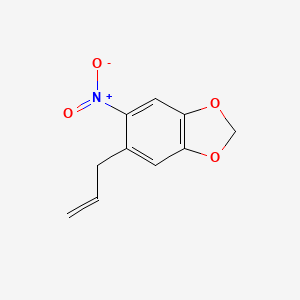



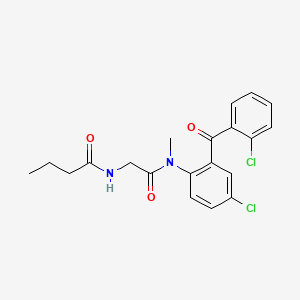

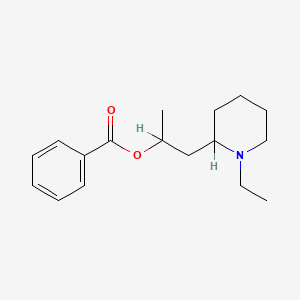
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
